molecular formula C8H8ClNO3 B13135628 2-(Chloromethyl)-1-methoxy-3-nitrobenzene

2-(Chloromethyl)-1-methoxy-3-nitrobenzene

Cat. No.: B13135628
M. Wt: 201.61 g/mol
InChI Key: CVGWNUKMQGSCIE-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-methoxy-3-nitrobenzene is an aromatic compound with a benzene ring substituted with a chloromethyl group, a methoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-methoxy-3-nitrobenzene typically involves the chloromethylation of 1-methoxy-3-nitrobenzene. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Safety measures are crucial due to the toxic nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-methoxy-3-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 2-(Chloromethyl)-1-methoxy-3-aminobenzene.

    Oxidation: Formation of 2-(Chloromethyl)-1-carboxy-3-nitrobenzene.

Scientific Research Applications

2-(Chloromethyl)-1-methoxy-3-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-methoxy-3-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo substitution reactions, while the nitro group can participate in redox reactions. These properties make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1-methoxy-4-nitrobenzene: Similar structure but with the nitro group in the para position.

    2-(Bromomethyl)-1-methoxy-3-nitrobenzene: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    2-(Chloromethyl)-1-ethoxy-3-nitrobenzene: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

2-(Chloromethyl)-1-methoxy-3-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The combination of a chloromethyl group, a methoxy group, and a nitro group in the meta positions provides distinct chemical properties compared to its analogs .

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

2-(chloromethyl)-1-methoxy-3-nitrobenzene

InChI

InChI=1S/C8H8ClNO3/c1-13-8-4-2-3-7(10(11)12)6(8)5-9/h2-4H,5H2,1H3

InChI Key

CVGWNUKMQGSCIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1CCl)[N+](=O)[O-]

Origin of Product

United States

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